molecular formula C22H21NO3 B602101 Norepinephrine Tartrate Impurity G CAS No. 13062-58-3

Norepinephrine Tartrate Impurity G

Cat. No. B602101
CAS RN: 13062-58-3
M. Wt: 347.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norepinephrine Tartrate Impurity G, also known as 2- (Dibenzylamino)-1- (3,4-dihydroxyphenyl)ethanone, is an impurity of Noradrenaline . Noradrenaline is a direct α-adrenergic receptor stimulator used as an injectable drug for the treatment of critically low blood pressure .


Molecular Structure Analysis

The molecular formula of Norepinephrine Tartrate Impurity G is C22H21NO3 . Its molecular weight is 347.42 .


Chemical Reactions Analysis

The chemical stability of norepinephrine solutions, from which Norepinephrine Tartrate Impurity G is an impurity, has been studied. A fast reversed-phase liquid chromatography method coupled with an ultra-violet detector was developed to assess the chemical stability of norepinephrine solutions .

Scientific Research Applications

1. Detection and Monitoring

  • In Vivo Detection : A study developed a genetically encoded fluorescent sensor for rapid and specific in vivo detection of Norepinephrine (NE) in mouse brain slices, zebrafish, and freely moving mice, highlighting its crucial role in physiological and pathological processes (Feng et al., 2018).
  • Neurotransmission Imaging : Another research introduced a fluorescent tracer for NE, enabling imaging of synaptic vesicle content release and offering insights into drug effects on the noradrenergic system (Dunn et al., 2018).

2. Neurophysiological Insights

  • Hormonal and Neurotransmitter Role : NE's role as a counterregulatory hormone was demonstrated in a study showing its response to insulin-induced hypoglycemia in children, linking it to growth hormone secretion (Voorhess & Macgillivray, 1984).
  • Catecholamine Studies : Early studies like Glowinski & Iversen (1966) laid the groundwork for understanding the distribution and role of NE in the brain (Glowinski & Iversen, 1966).

3. Methodological Advances

  • Electrochemical Detection : Research on the electrochemical detection of NE with carbon fiber and diamond microelectrodes has contributed to understanding its release and regulation, useful in studying sympathetic neuroeffector transmission (Dong et al., 2009).

4. Biological Interactions

  • Enzymatic Inhibition Studies : The inhibitory effect of NE on lactoperoxidase enzyme was investigated, revealing insights into its biochemical behavior and interaction with enzymes (Şişecioğlu et al., 2010).

5. Central Nervous System Function

  • Norepinephrine System in Disorders : A review highlighted the central NE system's role in regulating stress responses, emphasizing its involvement in anxiety and depressive disorders (Goddard et al., 2010).

Safety And Hazards

When handling Norepinephrine Tartrate Impurity G, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

CAS RN

13062-58-3

Product Name

Norepinephrine Tartrate Impurity G

Molecular Formula

C22H21NO3

Molecular Weight

347.42

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

synonyms

2-(Dibenzylamino)-3’,4’-dihydroxy-acetophenone Hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.